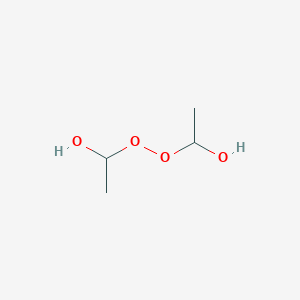

1,1'-Peroxydi(ethan-1-ol)

Description

Contextualization within Organic Peroxide Chemistry

Organic peroxides are a class of organic compounds that contain the peroxide functional group (R-O-O-R'). wikipedia.org The defining feature of these molecules is the relatively weak oxygen-oxygen single bond, which can readily cleave to form highly reactive free radicals. wikipedia.org This inherent reactivity makes organic peroxides valuable as initiators for polymerization reactions, bleaching agents, and key intermediates in various chemical transformations. wikipedia.orgglobal-talke.com

1,1'-Peroxydi(ethan-1-ol) is structurally classified as a geminal dihydroperoxide or, more specifically, a peroxyacetal. beilstein-journals.org This classification arises from the presence of two hydroxyl (-OH) groups, each attached to a carbon atom that is also bonded to the peroxide linkage. This arrangement distinguishes it from other types of organic peroxides such as dialkyl peroxides, hydroperoxides, and peroxy acids. wikipedia.org The presence of the hydroxyl groups in close proximity to the peroxide bond significantly influences the compound's chemical properties and reactivity.

The weak O-O bond in organic peroxides makes them thermally sensitive and potentially explosive, necessitating careful handling and storage. global-talke.comorganic-chemistry.org The energy content of a peroxide is related to its active oxygen content, a measure of the concentration of peroxy groups in the molecule. americanchemistry.com

Significance in Contemporary Chemical Research

The significance of 1,1'-Peroxydi(ethan-1-ol) in modern chemical research is multifaceted. Its study provides fundamental insights into reaction mechanisms and has practical implications in various fields.

One major area of interest is its role in atmospheric chemistry. Organic peroxides are known to be present in the atmosphere, formed through photochemical reactions involving volatile organic compounds (VOCs) and ozone. The study of compounds like 1,1'-Peroxydi(ethan-1-ol) helps scientists understand the formation, transport, and fate of atmospheric aerosols, which have a significant impact on air quality and climate.

In synthetic organic chemistry, the unique reactivity of the peroxyacetal functional group is being explored for the development of new synthetic methodologies. For instance, the activation of peroxyacetals with Lewis acids can lead to the formation of peroxycarbenium ions. unl.edu These reactive intermediates can then participate in various carbon-carbon bond-forming reactions, enabling the synthesis of complex cyclic peroxides and other valuable organic molecules. unl.edu Research has shown that the choice of Lewis acid, substrate, and reaction conditions can selectively lead to either the displacement of an alkoxide or the peroxide group. unl.edu

Furthermore, the fragmentation of peroxyacetals is being investigated as a method for the chemical generation of singlet oxygen in organic media. nih.gov This has potential applications in photodynamic therapy and other areas where a controlled source of this highly reactive form of oxygen is required.

Key Research Findings on Peroxyacetal Reactivity

| Research Area | Key Finding | Significance |

| Lewis Acid Catalysis | Peroxyacetals can be activated by Lewis acids like TiCl₄ and SnCl₄ to form peroxycarbenium ions. unl.edu | Enables the synthesis of complex cyclic peroxides and functionalized 1,2-dioxolanes. nih.gov |

| Nucleophilic Addition | TiCl₄ promotes the nucleophilic addition of tert-butyl hydroperoxide and an alcohol to aldehydes to form peroxyacetals. cdnsciencepub.com | Provides a synthetic route to a variety of peroxyacetals. |

| Fragmentation Reactions | Base-mediated fragmentation of certain peroxyacetals can generate singlet oxygen. organic-chemistry.orgnih.gov | Offers a chemical method for producing singlet oxygen for various applications. |

| Organocatalysis | Cinchona-alkaloid-based chiral bifunctional organocatalysts can be used for the enantioselective synthesis of cis-configured exo-peroxyacetals. nih.gov | Opens avenues for the asymmetric synthesis of new classes of organic peroxides. |

Scope of Academic Investigation of Peroxyacetals

The academic investigation of peroxyacetals extends beyond the specific study of 1,1'-Peroxydi(ethan-1-ol). This class of compounds is of broad interest due to their diverse reactivity and potential applications.

Researchers are actively exploring various synthetic routes to peroxyacetals. rsc.org These methods include metal-catalyzed reactions, organocatalytic approaches, and direct oxidation reactions. rsc.org The development of efficient and selective synthetic methods is crucial for accessing a wide range of peroxyacetal structures for further study and application.

The mechanistic aspects of peroxyacetal reactions are a major focus of academic inquiry. unl.edu Understanding the intermediates and transition states involved in their transformations is key to controlling the outcome of reactions and designing new catalytic systems. For example, detailed mechanistic studies have demonstrated the involvement of peroxycarbenium ions in both intramolecular and intermolecular displacement reactions of peroxyacetals. unl.edu

The biological activity of peroxide-containing compounds is another significant area of research. beilstein-journals.org While many organic peroxides are known for their use as radical initiators in industrial processes, some natural and synthetic peroxides exhibit potent antimalarial, anthelmintic, and antitumor activities. beilstein-journals.org The investigation of peroxyacetals contributes to the broader effort to discover and develop new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

CAS No. |

77573-56-9 |

|---|---|

Molecular Formula |

C4H10O4 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

1-(1-hydroxyethylperoxy)ethanol |

InChI |

InChI=1S/C4H10O4/c1-3(5)7-8-4(2)6/h3-6H,1-2H3 |

InChI Key |

MHXULVADFCJJOZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(O)OOC(C)O |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Peroxydi Ethan 1 Ol and Analogous Peroxyacetals

General Strategies for Peroxide Bond Formation

The construction of the peroxide linkage is a critical step in the synthesis of organic peroxides. The primary approaches include oxidation-based methods and condensation reactions.

Oxidation-based strategies are fundamental in the formation of organic peroxides. These methods typically involve the reaction of a substrate with an oxidizing agent, such as molecular oxygen or hydrogen peroxide, to introduce the peroxide functionality. The oxidation of various organic molecules, including alkanes, can lead to the formation of hydroperoxides, which are key precursors to other peroxides. For instance, the oxidation of ethane with hydrogen peroxide, catalyzed by chromic acid, can yield ethyl hydroperoxide among other products.

Another significant oxidation-based approach is the photooxygenation of ethers. For example, diethyl ether can undergo photooxygenation in the presence of UV light and molecular oxygen to form diethyl ether hydroperoxide through a radical-driven process. While often an undesirable side reaction leading to explosive peroxides, this principle can be harnessed for synthetic purposes under controlled conditions.

The following table summarizes key oxidation-based approaches for the formation of organic peroxides.

| Oxidation Method | Substrate Example | Oxidizing Agent | Product Example |

|---|---|---|---|

| Alkane Oxidation | Ethane | Hydrogen Peroxide | Ethyl hydroperoxide |

Condensation reactions are a direct and widely used method for the synthesis of peroxyacetals. This approach involves the reaction of a carbonyl compound, such as an aldehyde or ketone, with a peroxide, typically hydrogen peroxide or an organic hydroperoxide. The reaction between an aldehyde and hydrogen peroxide is a key pathway to geminal dihydroxy peroxides like 1,1'-Peroxydi(ethan-1-ol).

The initial step in this reaction is the nucleophilic addition of hydrogen peroxide to the carbonyl carbon of the aldehyde. This forms a hydroxy hydroperoxide intermediate. A second molecule of the aldehyde can then react with this intermediate to yield the final geminal dihydroxy peroxide. This reaction is often reversible and can be influenced by the concentrations of the reactants and the presence of catalysts. The reaction of acetaldehyde (B116499) with hydrogen peroxide is a direct route to 1,1'-Peroxydi(ethan-1-ol) dtic.mil.

The table below illustrates the general scheme for condensation reactions leading to peroxyacetals.

| Reactant 1 | Reactant 2 | Intermediate | Product |

|---|---|---|---|

| Aldehyde (RCHO) | Hydrogen Peroxide (H₂O₂) | Hydroxy hydroperoxide (RCH(OH)OOH) | Geminal dihydroxy peroxide (RCH(OH)OOCH(OH)R) |

Specific Synthetic Routes Involving Ethane-1,1-diol Derivatives

While direct synthesis from acetaldehyde and hydrogen peroxide is the most straightforward route to 1,1'-Peroxydi(ethan-1-ol), the involvement of ethane-1,1-diol derivatives is conceptually relevant. Ethane-1,1-diol is the hydrate of acetaldehyde and exists in equilibrium with acetaldehyde in aqueous solutions. Therefore, synthetic methods starting with acetaldehyde in water inherently involve the diol.

The reaction mechanism proceeds through the nucleophilic attack of hydrogen peroxide on the carbonyl carbon of acetaldehyde. This forms 1-hydroxyethyl hydroperoxide as an intermediate. This intermediate can then react with another molecule of acetaldehyde to yield 1,1'-Peroxydi(ethan-1-ol) dtic.mil. The reaction is typically acid-catalyzed, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack dtic.mil.

Although not a direct starting material, derivatives of ethane-1,1-diol, such as acetals, can also be precursors. For example, the reaction of geminal bishydroperoxides with acetals, catalyzed by iodine, can lead to the formation of 1-hydroperoxy-1'-alkoxyperoxides nih.gov. This demonstrates the principle of using acetal-like structures in the synthesis of complex peroxides.

Catalytic Systems in Peroxyacetal Synthesis

Catalysis plays a crucial role in the synthesis of peroxyacetals, often improving reaction rates, yields, and selectivity. Both metal-based and non-metal-based catalysts are employed.

Metal catalysts are effective in various peroxidation reactions. For instance, the oxidation of acetaldehyde by hydrogen peroxide to produce radicals is dependent on the presence of iron(II) ions nih.gov. In the context of peroxyacetal synthesis, metal-based Lewis acids can catalyze the reaction between carbonyl compounds and hydroperoxides.

Research has shown that various metal catalysts, including those based on copper, can be used for the oxidative dehydrogenation of aldehydes, which is a related oxidative transformation nsf.gov. While not a direct synthesis of peroxyacetals, it highlights the utility of metal catalysts in activating aldehydes for oxidation reactions.

The table below provides examples of metal catalysts used in peroxide synthesis.

| Catalyst | Reaction Type | Substrates | Product Type |

|---|---|---|---|

| Iron(II) | Radical Oxidation | Acetaldehyde, Hydrogen Peroxide | Radical species |

| Ferric ion | Oxidation | Ethanol (B145695), Hydrogen Peroxide | Acetaldehyde, Diethylacetal rsc.org |

Acid catalysis is a common and effective method for the synthesis of peroxyacetals from aldehydes and hydrogen peroxide dtic.mil. The acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydrogen peroxide. Both Brønsted and Lewis acids can be employed for this purpose. The reaction of acetaldehyde with hydrogen peroxide is explicitly noted to be acid-catalyzed dtic.mil.

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, including the formation of peroxides. While specific organocatalytic methods for the direct synthesis of 1,1'-Peroxydi(ethan-1-ol) are not extensively documented, the principles of organocatalytic peroxidation are well-established. For example, cinchona-derived organocatalysts have been successfully used for the enantioselective peroxidation of unsaturated carbonyls mdpi.comresearchgate.net. These catalysts can activate the substrates through the formation of iminium or enamine intermediates, facilitating the stereoselective addition of a peroxide.

Furthermore, photo-organocatalytic methods have been developed for the efficient acetalization of aldehydes, which is a related transformation. Catalysts like thioxanthenone, under light irradiation, can promote the formation of acetals from a variety of aldehydes rsc.orgresearchgate.net. This suggests the potential for similar strategies to be adapted for peroxyacetal synthesis. The activation of hydrogen peroxide by organocatalysts for various oxidation reactions is a growing field, offering green and sustainable synthetic protocols rsc.org.

The following table summarizes common acid and organocatalytic approaches.

| Catalyst Type | Catalyst Example | Reaction |

|---|---|---|

| Brønsted Acid | Sulfuric Acid | Acetaldehyde + Hydrogen Peroxide → 1,1'-Peroxydi(ethan-1-ol) |

| Organocatalyst | Cinchona alkaloids | Asymmetric peroxidation of unsaturated carbonyls |

Principles of Green Chemistry in Peroxide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances pitt.edu. The synthesis of peroxides, including 1,1'-Peroxydi(ethan-1-ol), can be evaluated and improved through the lens of these principles.

Key green chemistry metrics such as Atom Economy and the E-Factor (Environmental Factor) are crucial in assessing the sustainability of a synthetic process tudelft.nl. Atom economy measures the efficiency of a reaction in converting reactants to the desired product. The direct synthesis of hydrogen peroxide from hydrogen and oxygen is the most atom-efficient method for producing this key reagent pitt.edu. The E-factor quantifies the amount of waste generated per kilogram of product; a lower E-factor signifies a greener process tudelft.nl. The traditional anthraquinone auto-oxidation (AO) process for producing hydrogen peroxide is not environmentally benign due to waste generation, use of large volumes of organic solvents, low efficiency, and high energy consumption pitt.edupitt.edu.

Several green chemistry principles are particularly relevant to peroxide synthesis:

Catalysis: The use of catalysts is preferred over stoichiometric reagents. In peroxyacetal synthesis, employing catalytic amounts of acids like ion-exchange resins instead of stoichiometric amounts of corrosive mineral acids improves safety and reduces waste ub.edu. These solid acid catalysts can often be recycled, further enhancing the sustainability of the process.

Safer Solvents and Auxiliaries: The direct synthesis of hydrogen peroxide in environmentally benign solvents like compressed carbon dioxide is a greener alternative to conventional organic solvents pitt.edupitt.edu. For the synthesis of peroxyacetals, minimizing solvent use or choosing greener solvents is a key consideration.

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy requirements. Many modern catalytic methods for peroxide synthesis operate under mild conditions nih.gov.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of simple peroxides like 1,1'-Peroxydi(ethan-1-ol), the broader field of green chemistry encourages the use of renewable starting materials.

Waste Prevention: The ideal synthesis would produce no waste. The direct reaction of aldehydes with hydrogen peroxide to form peroxyacetals can be highly atom-economical, with water being the primary byproduct.

Recent advancements focus on developing cleaner and more efficient catalytic systems. For instance, the electrosynthesis of hydrogen peroxide via a two-electron oxygen reduction reaction using renewable electricity represents a sustainable, on-site production method that aligns with green chemistry principles mq.edu.au.

Reaction Mechanisms and Chemical Transformations of 1,1 Peroxydi Ethan 1 Ol

Peroxide Cleavage and Radical Generation Processes

The cleavage of the oxygen-oxygen bond in 1,1'-Peroxydi(ethan-1-ol) can proceed through either homolytic or heterolytic pathways, giving rise to distinct types of reactive species.

The generated 1-hydroxyethoxy radicals are highly reactive intermediates that can undergo further reactions, such as hydrogen abstraction or fragmentation.

Table 1: Estimated Bond Dissociation Energies (BDE) for Selected Peroxides

| Peroxide | O-O BDE (kcal/mol) | Reference |

|---|---|---|

| Hydrogen Peroxide (HOOH) | ~50 | wayne.edu |

| Methyl Hydroperoxide (CH3OOH) | ~45 | wayne.edu |

| Dimethyl Peroxide (CH3OOCH3) | ~39 | wayne.edu |

| Di-tert-butyl Peroxide | ~38-43 | wayne.edu |

Note: The BDE for 1,1'-Peroxydi(ethan-1-ol) is an estimated value based on the trends observed for other organic peroxides.

Heterolytic cleavage of the O-O bond in 1,1'-Peroxydi(ethan-1-ol) is an unsymmetrical bond-breaking process where one oxygen atom retains both bonding electrons, leading to the formation of ionic species. This pathway is often facilitated by the presence of acids, bases, or metal ions. nih.govnih.gov

In an acidic medium, protonation of one of the peroxide oxygens can lead to the formation of a better leaving group (a hydroxyl group and water), followed by cleavage to yield a carbocation and a hydroperoxide. Conversely, in the presence of a base, deprotonation of one of the hydroxyl groups could initiate a rearrangement or fragmentation. The presence of transition metals can also catalyze heterolytic cleavage through redox processes. nih.gov

The resulting ionic intermediates are reactive and can participate in a variety of subsequent reactions, such as rearrangements, eliminations, or nucleophilic attacks.

Oxidative Reaction Pathways Mediated by Peroxyacetals

1,1'-Peroxydi(ethan-1-ol), as a type of gem-dihydroperoxide or peroxyacetal, can function as an oxidizing agent in various organic reactions. Its oxidizing potential is attributed to the weak peroxide bond and the ability to transfer an oxygen atom to a substrate.

Peroxides are well-established oxidizing agents in organic synthesis, capable of effecting transformations such as the epoxidation of alkenes, the oxidation of sulfides to sulfoxides and sulfones, and the oxidation of alcohols. youtube.comchemguide.co.uklibretexts.org While specific applications of 1,1'-Peroxydi(ethan-1-ol) as an oxidant are not extensively documented, its structure suggests it could participate in similar oxidative reactions. For instance, it could potentially oxidize primary alcohols to aldehydes or carboxylic acids and secondary alcohols to ketones. youtube.comlibretexts.org The reaction conditions, such as temperature and the presence of catalysts, would significantly influence the outcome and selectivity of such oxidations.

The mechanism of oxygen atom transfer from a peroxide to a substrate can vary. In many cases, it involves the nucleophilic attack of the substrate on the electrophilic oxygen of the peroxide. For example, in the epoxidation of an alkene, the double bond acts as the nucleophile.

Alternatively, in the presence of a base, 1,1'-dihydroperoxides can undergo fragmentation to generate singlet oxygen (¹O₂), a highly reactive electrophilic species, which can then act as the oxidant. This pathway involves the deprotonation of a hydroperoxy group, followed by an intramolecular rearrangement and elimination.

Decomposition Kinetics and Pathways

The decomposition of 1,1'-Peroxydi(ethan-1-ol) is a critical aspect of its chemistry, influencing its stability, storage, and reactivity. The kinetics and pathways of decomposition are highly dependent on factors such as temperature, solvent, and the presence of initiators or inhibitors.

The thermal decomposition of peroxides generally follows first-order kinetics, particularly in the initial stages. researchgate.netsemanticscholar.org The rate of decomposition increases with temperature. The activation energy for the thermal decomposition of many organic peroxides falls in the range of 30-40 kcal/mol, which is consistent with the homolytic cleavage of the O-O bond being the rate-determining step.

The primary decomposition pathway is the homolytic cleavage of the O-O bond to yield two 1-hydroxyethoxy radicals. These radicals can then undergo several secondary reactions:

Hydrogen Abstraction: Abstraction of a hydrogen atom from a suitable donor to form ethanol (B145695).

β-Scission: Fragmentation of the radical to yield an aldehyde (acetaldehyde) and a hydroxyl radical.

Dimerization: Combination of two radicals to form stable products.

The specific products formed will depend on the reaction conditions. For example, in the gas phase or in inert solvents, radical combination and fragmentation products may be favored. In the presence of substrates with easily abstractable hydrogens, the formation of ethanol would be more prominent.

Table 2: Potential Products from the Decomposition of 1,1'-Peroxydi(ethan-1-ol)

| Decomposition Pathway | Initial Intermediate(s) | Potential Final Products |

|---|---|---|

| Homolytic Cleavage | 1-Hydroxyethoxy radical | Acetaldehyde (B116499), Ethanol, Water, Hydrogen Peroxide |

| Heterolytic Cleavage (Acid-catalyzed) | Carbocation, Hydroperoxide | Acetaldehyde, Acetic Acid, Water |

Thermal Decomposition Mechanisms

The thermal decomposition of organic peroxides, such as 1,1'-Peroxydi(ethan-1-ol), is a complex process that can proceed through various mechanisms. The stability and decomposition pathways are highly dependent on the peroxide's structure. The primary step in the thermolysis of many organic peroxides is the homolytic cleavage of the weak oxygen-oxygen (O-O) bond, which has a dissociation energy typically in the range of 30-50 kcal/mol. This initial step generates two alkoxy radicals.

For 1,1'-Peroxydi(ethan-1-ol), the proposed thermal decomposition would initiate with the breaking of the O-O bond to form two 1-hydroxyethoxy radicals. These radicals can then undergo subsequent reactions, including hydrogen abstraction or fragmentation (β-scission). The fragmentation of the 1-hydroxyethoxy radical would lead to the formation of acetaldehyde and a hydroxyl radical. Alternatively, the radical could abstract a hydrogen atom from another molecule to form ethanol.

Table 1: General Products of Organic Peroxide Thermal Decomposition

| Reactant | Initial Products (Radicals) | Subsequent Products |

| R-O-O-R' | RO• + R'O• | Alcohols, Aldehydes, Ketones, Ethers |

This table represents generalized products from the thermal decomposition of organic peroxides and is illustrative for understanding the potential products from 1,1'-Peroxydi(ethan-1-ol).

Photo-Induced Decomposition Pathways

The photolysis of organic peroxides involves the absorption of light, typically in the ultraviolet region, leading to the cleavage of the O-O bond. Similar to thermal decomposition, the primary photochemical process for 1,1'-Peroxydi(ethan-1-ol) is expected to be the homolytic scission of the peroxide linkage, generating two 1-hydroxyethoxy radicals.

The efficiency of photolytic degradation can be influenced by the solvent. For instance, studies on other organic compounds have shown that the presence of solvents like ethanol can enhance the efficiency of photodegradation. mdpi.com This is attributed to the potential for electron transfer from the solvent to the light-excited compound. mdpi.com Therefore, the photolysis of 1,1'-Peroxydi(ethan-1-ol) in an ethanolic solution might proceed more efficiently than in aqueous solutions.

The subsequent reactions of the photochemically generated radicals would be similar to those in thermal decomposition, including hydrogen abstraction and fragmentation to yield products such as acetaldehyde, ethanol, and water. The specific products and their distribution will depend on the wavelength of light used, the solvent, and the presence of other reactive species.

Catalytic Decomposition Processes

The decomposition of peroxides can be catalyzed by various substances, including transition metal ions and acids. These catalysts can significantly lower the activation energy for the decomposition process, allowing it to occur at lower temperatures.

For instance, the decomposition of other organic peroxides has been shown to be catalyzed by acids. The acidity of the catalyst can be directly correlated with the production rate of decomposition products. In the context of reactions involving ethanol and acetaldehyde, which are structurally related to the decomposition products of 1,1'-Peroxydi(ethan-1-ol), acidic catalysts like Amberlyst 15 have been used. researchgate.net

The mechanism of catalytic decomposition often involves the formation of an intermediate complex between the peroxide and the catalyst. In the case of acid catalysis, protonation of one of the peroxide oxygens can weaken the O-O bond, facilitating its cleavage. For transition metal catalysts, redox cycles involving the metal ion are typically involved, leading to the generation of radicals from the peroxide.

Table 2: Examples of Catalysts Used in Peroxide Decomposition

| Catalyst Type | Example | General Mechanism |

| Acid Catalysts | Sulfonic acid resins (e.g., Amberlyst 15) | Protonation of the peroxide, weakening the O-O bond. |

| Transition Metal Ions | Fe²⁺, Cu⁺ | Redox reactions generating radicals from the peroxide. |

Solvent Effects on Decomposition Rates and Selectivity

The solvent can have a significant impact on the kinetics and mechanism of peroxide decomposition. researchgate.netnih.govrsc.org The polarity of the solvent can influence the stability of the transition state and the subsequent reaction pathways of the generated radicals. nih.govscholaris.ca

In the thermal decomposition of peroxides, polar solvents can stabilize transition states with ionic character, thereby accelerating the decomposition rate. scholaris.ca For example, the activation energy for the decomposition of isopropyl peroxide is significantly lower in the more polar solvent methanol compared to toluene. scholaris.ca This suggests that the decomposition of 1,1'-Peroxydi(ethan-1-ol) would also be sensitive to solvent polarity.

Computational studies on the decomposition of tert-butyl peroxyformate have shown a strong relationship between activation energies, geometric parameters in the transition state, and the characteristics of different solvents. nih.gov In polar and especially protic solvents, the peroxo bond in the transition state is less broken compared to nonpolar solvents. nih.gov The dipole moment of the transition state also increases with the dielectric constant of the solvent. nih.gov These findings highlight the crucial role of the solvent in modulating the decomposition pathway. The choice of solvent can also affect the selectivity of product formation by influencing the reactions occurring within the solvent cage. researchgate.net

Table 3: Effect of Solvent on Activation Energy of Isopropyl Peroxide Decomposition scholaris.ca

| Solvent | Activation Energy (Kcal/mole) |

| Toluene | 39.1 |

| Methanol | 23.08 |

Intermolecular Reactions with Other Chemical Species

The radical intermediates generated from the decomposition of 1,1'-Peroxydi(ethan-1-ol) can participate in various intermolecular reactions. The 1-hydroxyethoxy radicals and hydroxyl radicals are reactive species that can abstract hydrogen atoms from other molecules, leading to the formation of new radicals and stable products.

These radicals can also add to unsaturated compounds, initiating polymerization or other addition reactions. The specific intermolecular reactions will depend on the chemical environment, including the types of other molecules present. In a system containing other organic molecules, the radicals from 1,1'-Peroxydi(ethan-1-ol) can initiate a cascade of radical reactions.

Furthermore, under certain conditions, intermolecular C-O bond formation can be promoted. For example, reactions involving hydrogen peroxide in ethanol have been shown to facilitate intramolecular oxidative C-O bond formation to synthesize 1,3-oxazines. researchgate.net While this is an intramolecular example, it highlights the potential for peroxides to participate in C-O bond-forming reactions in the presence of suitable substrates and promoters.

Spectroscopic and Analytical Characterization Techniques for 1,1 Peroxydi Ethan 1 Ol

Advanced Spectroscopic Methods for Structural Elucidation

Modern spectroscopic techniques provide a detailed view of the molecular framework of 1,1'-Peroxydi(ethan-1-ol). NMR spectroscopy maps the hydrogen and carbon environments, while vibrational spectroscopy identifies the characteristic bonds present in the molecule.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, it provides precise information about the chemical environment, connectivity, and stereochemistry of the compound. Due to the symmetrical nature of 1,1'-Peroxydi(ethan-1-ol), where two identical CH(OH)CH₃ units are linked by a peroxide bridge, the resulting NMR spectra are simplified, showing fewer signals than the total number of protons or carbons.

In ¹H NMR spectroscopy, the chemical shift (δ), signal integration, and spin-spin splitting pattern of each proton signal offer a wealth of structural information. For 1,1'-Peroxydi(ethan-1-ol), three distinct proton environments are expected.

Methyl Protons (CH₃): The six protons of the two equivalent methyl groups are expected to produce a single signal. This signal would appear as a doublet due to coupling with the adjacent methine (CH) proton. The chemical shift is influenced by the adjacent oxygen-bearing carbon, placing it in the range of 1.2-1.5 ppm.

Methine Protons (CH): The two equivalent methine protons, each bonded to two oxygen atoms (one hydroxyl and one peroxy), are significantly deshielded. They are expected to resonate as a quartet (due to splitting by the three protons of the adjacent methyl group) at a downfield chemical shift, typically between 4.8 and 5.2 ppm. This downfield shift is characteristic of protons in a hemiacetal-like environment.

Hydroxyl Protons (OH): The two hydroxyl protons would give rise to a third signal. Its chemical shift is variable (typically 1-5 ppm) and depends on factors like solvent, concentration, and temperature, which affect hydrogen bonding. ucl.ac.uk In many cases, due to rapid chemical exchange, this peak appears as a broad singlet and does not show coupling to adjacent protons. libretexts.org

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Integration | Splitting Pattern |

|---|---|---|---|

| -CH₃ | 1.2 - 1.5 | 6H | Doublet (d) |

| -CH(O)- | 4.8 - 5.2 | 2H | Quartet (q) |

| -OH | 1.0 - 5.0 (variable) | 2H | Singlet (s, broad) |

Carbon-13 NMR spectroscopy provides direct information about the carbon framework of a molecule. Due to the molecular symmetry of 1,1'-Peroxydi(ethan-1-ol), only two signals are expected in its proton-decoupled ¹³C NMR spectrum.

Methyl Carbon (CH₃): The signal for the two equivalent methyl carbons is expected to appear in the upfield region of the spectrum. A typical chemical shift for such carbons is in the range of 15-25 ppm. libretexts.org

Methine Carbon (CH): The two equivalent methine carbons, bonded to two electronegative oxygen atoms, are significantly deshielded and will thus appear at a much lower field. Their chemical shift is predicted to be in the range of 95-105 ppm, which is characteristic for carbons in a hemiacetal or related peroxide structure. libretexts.org

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| -CH(O)- | 95 - 105 |

To unambiguously confirm the structure and assign the signals observed in 1D NMR spectra, multidimensional NMR experiments are employed. For 1,1'-Peroxydi(ethan-1-ol), a Correlation Spectroscopy (COSY) experiment would be particularly informative. A COSY spectrum shows correlations between protons that are coupled to each other. In this case, a cross-peak would be observed between the signal for the methine proton (δ ~4.8-5.2 ppm) and the signal for the methyl protons (δ ~1.2-1.5 ppm). This directly confirms the connectivity of the -CH-CH₃ fragment within the molecule, validating the assignments made from the 1D spectra.

Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each functional group has a characteristic set of vibrational frequencies.

The FTIR spectrum of 1,1'-Peroxydi(ethan-1-ol) is expected to show characteristic absorption bands corresponding to its key functional groups.

O-H Stretch: A very prominent, strong, and broad absorption band is expected in the region of 3200-3550 cm⁻¹. instanano.com This band is characteristic of the O-H stretching vibration in hydrogen-bonded alcohols. libretexts.orgorgchemboulder.com Its broadness is a direct consequence of the intermolecular hydrogen bonding between the hydroxyl groups. spectroscopyonline.com

C-H Stretch: Absorptions corresponding to the stretching of the carbon-hydrogen bonds in the methyl and methine groups would appear in the region of 2850-3000 cm⁻¹.

C-O Stretch: As a secondary alcohol, a strong C-O stretching vibration is predicted to occur in the 1075-1150 cm⁻¹ range. spectroscopyonline.com This band is a key indicator of the alcohol functionality.

O-O Stretch: The peroxide O-O stretching vibration is notoriously difficult to identify because it is typically weak in intensity in infrared spectra. royalsocietypublishing.org For dialkyl peroxides, this absorption is expected in the 830-950 cm⁻¹ region. royalsocietypublishing.org Its presence, though potentially faint, would be a key piece of evidence for the peroxide linkage.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|

| O-H Stretch (Hydrogen-bonded) | 3200 - 3550 | Strong | Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Sharp |

| C-O Stretch (Secondary Alcohol) | 1075 - 1150 | Strong | Sharp |

| O-O Stretch (Peroxide) | 830 - 950 | Weak | Sharp |

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint for identification. For 1,1'-Peroxydi(ethan-1-ol), the Raman spectrum is characterized by specific bands corresponding to its unique functional groups, particularly the peroxide (O-O) linkage.

Detailed Research Findings: The analysis of 1,1'-Peroxydi(ethan-1-ol) using Raman spectroscopy would reveal characteristic peaks for its structural components. The peroxide O-O stretch is a key diagnostic feature, although it is often weak in Raman spectra. The presence of hydroxyl (-OH) and alkyl (C-H, C-C) groups also gives rise to distinct and identifiable Raman shifts. nih.gov A plot of peak area for a characteristic band, such as the symmetric C-C-O stretch, versus concentration can be used to quantify the compound in a mixture. fortlewis.edu In transmission Raman spectroscopy, a laser beam passes through the sample, which can be particularly effective for probing the bulk content of materials and minimizing interference from surfaces or containers. stfc.ac.uk

Table 1: Predicted Raman Spectral Data for 1,1'-Peroxydi(ethan-1-ol)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-O Stretch | Peroxide | 850 - 900 | Weak |

| C-C-O Symmetric Stretch | Ether-like linkage | 880 - 920 | Medium |

| C-O Stretch | Alcohol | 1000 - 1100 | Strong |

| C-H Bending | Methyl/Methine | 1300 - 1500 | Medium-Strong |

| C-H Stretching | Methyl/Methine | 2800 - 3000 | Strong |

| O-H Stretching | Alcohol | 3200 - 3600 | Broad, Strong |

Note: Predicted values are based on typical vibrational frequencies for the respective functional groups found in similar molecules. fortlewis.eduresearchgate.net

Mass Spectrometry (MS) and Hyphenated Techniques (e.g., LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. revisely.com When coupled with a separation technique like liquid chromatography (LC), it becomes LC-MS, a method capable of separating complex mixtures and providing mass data for each component. This is essential for both identifying 1,1'-Peroxydi(ethan-1-ol) and assessing its purity. rsc.org

Detailed Research Findings: In an LC-MS analysis, the sample is first passed through an HPLC column to separate the target compound from any impurities, starting materials, or degradation products. epa.govchromatographyonline.com The eluent then enters the mass spectrometer. The molecular ion (M+) peak for 1,1'-Peroxydi(ethan-1-ol) (C₄H₁₀O₄) would be expected at an m/z corresponding to its molecular weight (approximately 122.12 g/mol ).

The molecule is prone to fragmentation under ionization. libretexts.org The fragmentation pattern is a crucial piece of data for structural confirmation. Key fragmentation pathways would include the cleavage of the weak peroxide bond, loss of hydroxyl groups, and other characteristic bond breakages. Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing even greater structural detail and enhancing analytical selectivity. chromatographyonline.com

Table 2: Predicted Mass Spectrometry Fragmentation Data for 1,1'-Peroxydi(ethan-1-ol)

| m/z Value | Proposed Fragment Ion | Formula of Fragment | Fragmentation Pathway |

| 122 | [C₄H₁₀O₄]⁺ | C₄H₁₀O₄ | Molecular Ion (M⁺) |

| 105 | [M - OH]⁺ | C₄H₉O₃ | Loss of a hydroxyl radical |

| 88 | [M - H₂O₂]⁺ | C₄H₈O₂ | Loss of hydrogen peroxide |

| 77 | [C₃H₅O₂]⁺ | C₃H₅O₂ | α-cleavage, loss of [CH₃CO] radical |

| 61 | [CH₃CH(OH)O]⁺ | C₂H₅O₂ | Cleavage of the O-O peroxide bond |

| 45 | [C₂H₅O]⁺ | C₂H₅O | Ethyl-oxygen fragment |

| 43 | [CH₃CO]⁺ | C₂H₃O | Acylium ion from cleavage |

Note: The relative abundance of these fragments provides a characteristic mass spectrum. miamioh.edu

Electronic Absorption and Emission Spectroscopy (e.g., UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to the excitation of electrons to higher energy states. libretexts.org The technique is most effective for molecules containing chromophores, such as conjugated π-systems or carbonyl groups. msu.edu

Detailed Research Findings: 1,1'-Peroxydi(ethan-1-ol) contains only C-C, C-H, C-O, O-H, and O-O single bonds. These saturated bonds and non-bonding oxygen electrons require high energy (wavelengths below 200 nm) for electronic excitation. msu.edu Therefore, the compound is not expected to exhibit significant absorbance in the standard UV-Vis region (200-800 nm). Its UV-Vis spectrum would likely show a low-intensity, featureless curve.

While not ideal for qualitative identification of the pure compound, UV-Vis spectroscopy can be used for quantitative analysis if a calibration curve is prepared. libretexts.org It can also be useful for detecting the presence of impurities that do contain chromophores, such as carbonyl-containing degradation products.

Table 3: Predicted UV-Vis Spectroscopic Data for 1,1'-Peroxydi(ethan-1-ol)

| Wavelength Range (nm) | Expected Absorbance | Rationale |

| 200 - 800 | Very Low / Negligible | Absence of chromophores (e.g., C=C, C=O, aromatic rings). msu.edu |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to calculate the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry to confirm the compound's identity and purity. cianalytics.com

Detailed Research Findings: For a pure sample of 1,1'-Peroxydi(ethan-1-ol), the experimentally determined percentages of carbon, hydrogen, and oxygen should closely match the theoretical values calculated from its molecular formula, C₄H₁₀O₄. Any significant deviation would indicate the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Composition of 1,1'-Peroxydi(ethan-1-ol)

| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percentage (%) |

| Carbon | C | 12.011 | 4 | 48.044 | 39.34% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 8.25% |

| Oxygen | O | 15.999 | 4 | 63.996 | 52.40% |

| Total | 122.12 | 100.00% |

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatography encompasses a range of powerful separation techniques used to separate, identify, and quantify the components of a mixture. nih.govoup.com.au For a polar compound like 1,1'-Peroxydi(ethan-1-ol), High-Performance Liquid Chromatography (HPLC) is a particularly suitable method for assessing purity.

Detailed Research Findings: The purity of a 1,1'-Peroxydi(ethan-1-ol) sample can be determined by analyzing it with HPLC. quality-assistance.com Given its polar nature due to the hydroxyl groups, either reversed-phase (RP) chromatography with a polar-embedded or end-capped column or Hydrophilic Interaction Liquid Chromatography (HILIC) could be employed for effective separation. chromatographyonline.com

In an HPLC analysis, a pure sample should ideally yield a single, sharp, symmetrical peak in the chromatogram. The presence of additional peaks indicates impurities, which could include unreacted starting materials (e.g., acetaldehyde), by-products, or degradation products. The area of the main peak relative to the total area of all peaks is used to calculate the purity of the sample. chromatographyonline.com

Table 5: Chromatographic Methods for Analysis of 1,1'-Peroxydi(ethan-1-ol)

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Detection Method | Purpose |

| Reversed-Phase HPLC | C18 (Octadecylsilane) | Water/Acetonitrile or Water/Methanol gradient | Refractive Index (RI), ELSD, or MS | Purity assessment, quantification |

| HILIC | Silica, Amide, or Diol | Acetonitrile/Aqueous buffer gradient | RI, ELSD, or MS | Separation of highly polar compounds |

| Gas Chromatography (GC) | Polar (e.g., WAX) | Helium | Flame Ionization Detector (FID), MS | Analysis of volatile impurities (requires derivatization for the target compound) |

Thermal Analysis (e.g., DSC) for Phase Transition Studies

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary thermal analysis method that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. rigaku.comtorontech.com This provides information on thermal events such as melting, crystallization, and decomposition. innovatechlabs.com

Detailed Research Findings: A DSC analysis of 1,1'-Peroxydi(ethan-1-ol) would provide critical information about its thermal stability. As a peroxide, the compound is expected to be thermally sensitive. The DSC thermogram would likely show an endothermic peak corresponding to its melting point. Upon further heating, a sharp, large exothermic peak would be expected, indicating its decomposition. labmanager.com The onset temperature of this exotherm is a key measure of its thermal stability, while the energy released (enthalpy of decomposition) quantifies the hazard potential of the material.

Table 6: Predicted Thermal Events for 1,1'-Peroxydi(ethan-1-ol) by DSC

| Thermal Event | Type | Predicted Temperature Range (°C) | Description |

| Melting | Endothermic | Varies with purity | The temperature at which the solid compound transitions to a liquid. |

| Decomposition | Exothermic | Likely >80-100 °C | A sharp release of energy as the molecule breaks down, driven by the cleavage of the unstable O-O bond. |

Computational and Theoretical Investigations of 1,1 Peroxydi Ethan 1 Ol

Quantum Chemical Calculations for Molecular Structure and Stability

Quantum chemical calculations are fundamental to determining the geometric and electronic properties of molecules. arxiv.org By optimizing molecular geometries, these methods can predict precise bond lengths and angles. numberanalytics.com For 1,1'-Peroxydi(ethan-1-ol), these calculations can reveal insights into the molecule's inherent stability, which is closely linked to its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of chemical structures. mdpi.com DFT calculations can determine various chemical parameters, including the energies of the highest occupied molecular orbital (E_HOMO) and the lowest unoccupied molecular orbital (E_LUMO). journalirjpac.com The gap between these frontier orbitals (the HOMO-LUMO gap) is a significant predictor of a molecule's stability; a larger gap generally indicates a more stable and less reactive molecule. mdpi.compmf.unsa.ba

Other parameters derived from DFT, such as chemical hardness (resistance to change in electron distribution), electronic chemical potential, and the electrophilicity index, provide further insights into stability and reactivity. journalirjpac.compmf.unsa.ba The electronic chemical potential, for instance, relates to reactivity, with greater values suggesting a less stable compound. pmf.unsa.ba Molecular electrostatic potential (MEP) maps, also generated via DFT, visualize the charge distribution across the molecule, identifying regions susceptible to electrophilic or nucleophilic attack. orientjchem.orgmdpi.com For 1,1'-Peroxydi(ethan-1-ol), these calculations would highlight the reactivity associated with the peroxide bond and hydroxyl groups.

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT

This table presents typical parameters obtained from DFT calculations for organic molecules and is intended to illustrate the type of data generated for a compound like 1,1'-Peroxydi(ethan-1-ol).

| Calculated Parameter | Definition | Significance for Stability/Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. |

| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. mdpi.com |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or charge transfer. pmf.unsa.ba |

| Electronic Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | A higher value indicates greater reactivity or lower stability. pmf.unsa.ba |

| Electrophilicity Index (ω) | ω = μ² / 2η | Measures the propensity of a species to accept electrons. pmf.unsa.ba |

While DFT is a powerful tool, high-accuracy ab initio methods are employed when precise energy calculations are required. numberanalytics.com Ab initio methods are based on first principles, using only physical constants as input to solve the Schrödinger equation. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method; however, more sophisticated post-Hartree-Fock methods like configuration interaction (CI) and coupled-cluster (CC) are needed for higher accuracy. wikipedia.org

Coupled-cluster with singles, doubles, and perturbative triples, known as CCSD(T), is often referred to as the "gold standard" in computational chemistry for its ability to produce highly accurate ground-state energies. arxiv.org Such high-level calculations are essential for studying systems where electron correlation is important, as is the case for the weak O-O bond in peroxides. These methods can provide benchmark data for bond dissociation energies, which is critical for understanding the thermal stability and initiation potential of 1,1'-Peroxydi(ethan-1-ol).

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in simulating chemical reactions and mapping their mechanisms. numberanalytics.com It allows for the detailed investigation of reaction pathways, including the identification of intermediates and transition states. numberanalytics.combeilstein-journals.orgnih.gov

The elucidation of a reaction mechanism involves identifying all relevant conformers of reactants, transition states (TSs), and products along a potential energy surface. copernicus.org For reactions involving peroxyacetals, such as acid-catalyzed decomposition, computational models can map the entire reaction coordinate. beilstein-journals.orgnih.gov This involves locating the transition state structures, which represent the highest energy point along the reaction pathway. beilstein-journals.org For example, in the theoretically studied mechanism of Lewis acid-promoted oxidation reactions, adducts rearrange through specific transition states to form tetrahedral peroxyacetal intermediates. beilstein-journals.orgnih.gov The geometry and energy of these transition states are critical for understanding the reaction's feasibility and selectivity. rsc.org

Once the potential energy surface is mapped, key kinetic parameters can be calculated. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of a reaction. numberanalytics.com From this, kinetic rate constants can be predicted using theories like the canonical transition state theory. copernicus.org Rate constants are often expressed in the Arrhenius form, k(T) = A exp(-E/RT), where A is the pre-exponential factor and E is the activation energy. noaa.gov These calculations can predict how reaction rates change with temperature. noaa.gov For a peroxide like 1,1'-Peroxydi(ethan-1-ol), predicting the rate constant for the homolytic cleavage of the O-O bond is essential for understanding its behavior as a radical initiator. acs.org

Table 2: Illustrative Kinetic Parameters from Computational Modeling

This table shows representative kinetic data that can be derived from the computational analysis of reaction mechanisms.

| Reaction Step | Activation Energy (Ea) (kcal/mol) | Rate Constant (k) at 298 K | Description |

| O-O Bond Homolysis | 30 - 40 | Varies (s⁻¹) | Unimolecular decomposition to form two alkoxy radicals. The energy barrier is key to thermal stability. |

| Acid-Catalyzed Decomposition | 15 - 25 | Varies (M⁻¹s⁻¹) | Bimolecular reaction involving an acid catalyst, lowering the energy barrier compared to thermal homolysis. acs.org |

| H-Abstraction by Radical | 5 - 15 | Varies (M⁻¹s⁻¹) | Reaction of a generated radical with a substrate molecule. |

Simulation and Modeling of Radical Chemistry Involving Peroxyacetals

Peroxyacetals and related peroxyketals can serve as efficient radical initiators, often activated by heat or an acid catalyst to generate radical species through the homolytic scission of the weak O-O bond. acs.org The resulting organic peroxy radicals (RO₂) are key intermediates in atmospheric and combustion chemistry. mit.edursc.org

Chemical kinetic modeling and simulations are used to understand the complex fate of these radicals. copernicus.org Such models incorporate extensive networks of elementary reactions, including unimolecular transformations (like isomerization) and bimolecular reactions with other atmospheric species. mit.educopernicus.org Simulations can predict the dominant reaction pathways under different conditions of temperature and pressure. mit.edu For instance, at lower temperatures, bimolecular reactions may dominate, while at higher temperatures, unimolecular pathways become more significant. mit.edu For peroxyacetals, these simulations are vital for predicting their efficiency as radical initiators in processes like polymerization and for understanding their subsequent chemical transformations in various environments. acs.org

Solvation Effects and Intermolecular Interactions in Condensed Phases

The structure of 1,1'-Peroxydi(ethan-1-ol), featuring two hydroxyl (-OH) groups and a peroxide (-O-O-) linkage, suggests a high capacity for hydrogen bonding. In condensed phases, particularly in protic solvents like water or alcohols, it is expected that the hydroxyl groups would act as both hydrogen bond donors and acceptors. The oxygen atoms of the peroxide bridge could also act as hydrogen bond acceptors. These interactions would significantly influence the molecule's conformation and energetics in solution.

Computational methods such as Density Functional Theory (DFT) combined with continuum solvation models (like the Polarizable Continuum Model, PCM) or explicit solvent models through Molecular Dynamics (MD) simulations would be the primary tools to investigate these effects. jlu.edu.cnescholarship.org Such studies would typically involve:

Radial Distribution Functions (RDFs): Analysis of RDFs from MD simulations would reveal the arrangement of solvent molecules around the solute (1,1'-Peroxydi(ethan-1-ol)). This would quantify the extent and nature of hydrogen bonding between the solute's hydroxyl and peroxide groups and the solvent molecules.

Interaction Energy Calculations: Methods like Symmetry-Adapted Perturbation Theory (SAPT) could be employed to decompose the total interaction energy into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces. mdpi.com This would provide a quantitative understanding of the nature of the intermolecular forces at play.

Conformational Analysis: The presence of solvent molecules would be expected to stabilize certain conformations of 1,1'-Peroxydi(ethan-1-ol) over others. Computational studies would explore the potential energy surface of the molecule in different solvent environments to identify the most stable solvated conformations.

While specific data tables for 1,1'-Peroxydi(ethan-1-ol) are not available, a hypothetical table illustrating the type of data that would be generated from such computational studies is presented below.

Table 1: Hypothetical Intermolecular Interaction Energies for 1,1'-Peroxydi(ethan-1-ol) in Water (kcal/mol) (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data for the specified compound.)

| Interaction Type | Energy Component | Value (kcal/mol) |

| Solute-Solvent | Electrostatic | -15.2 |

| Solute-Solvent | Induction | -4.5 |

| Solute-Solvent | Dispersion | -8.1 |

| Solute-Solvent | Exchange-Repulsion | 12.7 |

| Total Interaction | -15.1 |

Correlation of Theoretical Data with Experimental Spectroscopic and Kinetic Observations

The correlation of theoretical data with experimental observations is a cornerstone of computational chemistry, serving to validate theoretical models and provide deeper insights into experimental results. For 1,1'-Peroxydi(ethan-1-ol), this would involve comparing computationally predicted properties with experimentally measured spectroscopic and kinetic data.

Spectroscopic Observations:

Theoretical calculations, primarily using Time-Dependent Density Functional Theory (TD-DFT), can predict various spectroscopic properties, including:

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of the normal modes of 1,1'-Peroxydi(ethan-1-ol). These can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands. For instance, the characteristic O-H stretching and bending frequencies, as well as the O-O stretching of the peroxide group, could be identified.

NMR Chemical Shifts: Theoretical methods can calculate the nuclear magnetic resonance (NMR) chemical shifts (e.g., for ¹H and ¹³C nuclei). Comparing these with experimental NMR spectra helps in the structural elucidation of the molecule. magritek.com

A hypothetical comparison of theoretical and experimental spectroscopic data is shown in the table below.

Table 2: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies for 1,1'-Peroxydi(ethan-1-ol) (Note: This table is for illustrative purposes only and is not based on actual experimental or computational data for the specified compound.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(O-H) | 3450 | 3400 | O-H stretch |

| δ(C-H) | 1455 | 1460 | C-H bend |

| ν(C-O) | 1080 | 1075 | C-O stretch |

| ν(O-O) | 880 | 875 | O-O stretch |

Kinetic Observations:

Theoretical calculations can be used to model the kinetics of reactions involving 1,1'-Peroxydi(ethan-1-ol), such as its thermal decomposition.

Reaction Pathways and Transition States: Computational methods can be used to map out the potential energy surface for a reaction, identifying the structures of transition states and intermediates.

Activation Energies: From the potential energy surface, the activation energy (Ea) for a reaction can be calculated. This theoretical value can then be compared with the experimental activation energy obtained from kinetic studies at different temperatures, often using the Arrhenius equation. A close agreement between the theoretical and experimental activation energies would lend support to the proposed reaction mechanism. jlu.edu.cn

Due to the absence of specific research on 1,1'-Peroxydi(ethan-1-ol), no concrete data can be presented.

Research Applications of 1,1 Peroxydi Ethan 1 Ol in Chemical Synthesis

Role as a Radical Initiator in Polymerization Chemistry

Organic peroxides are a cornerstone in the polymer industry, serving as a primary source of free radicals needed to initiate chain-growth polymerization. pergan.comencyclopedia.pubwikipedia.org The thermal or photochemical decomposition of the peroxide bond generates highly reactive radical species that trigger the polymerization of various monomers. pergan.comglobal-talke.com

Free-Radical Polymerization Processes

Free-radical polymerization is a fundamental method for producing a wide array of polymers, including polyethylene, polyvinylchloride (PVC), and polystyrene. pergan.com The process occurs via a chain reaction mechanism involving three key steps: initiation, propagation, and termination. jove.comfujifilm.com

Initiation: This is a two-part stage. First, the initiator, such as 1,1'-Peroxydi(ethan-1-ol), undergoes homolytic cleavage upon heating to produce two free radicals. wikipedia.orgpearson.comwikipedia.org Second, this newly formed radical adds to the double bond of a monomer molecule, creating a new, larger radical. jove.com This step effectively begins the polymer chain.

Propagation: The monomer radical generated during initiation reacts with successive monomer molecules. jove.com With each addition, the radical center is transferred to the end of the growing chain, leading to rapid elongation of the polymer.

Termination: The growth of the polymer chain ceases when two radical species react with each other. jove.com This can happen through recombination, where two growing chains combine to form a single, longer polymer molecule, or through disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two separate, non-radical polymer molecules. jove.com

Organic peroxides are particularly effective as thermal radical initiators because their decomposition rate can be controlled by adjusting the temperature, allowing for precise control over the polymerization process. tcichemicals.com Different peroxides are active at different temperature ranges, making them suitable for various polymerization conditions and monomer types. pergan.com

| Initiator Type | Typical Decomposition Temperature | Common Applications |

| Diacyl Peroxides (e.g., Benzoyl Peroxide) | 60-100°C | Polystyrene, Polyacrylates, Polyester Resins encyclopedia.pubwikipedia.org |

| Peroxy(di)carbonates | 40-60°C | Polyvinylchloride (PVC) pergan.com |

| Dialkyl Peroxides (e.g., Dicumyl Peroxide) | 110-160°C | Polyethylene, Polymer cross-linking wikipedia.org |

| Hydroperoxides | Variable (often used in redox systems) | Emulsion polymerization pergan.com |

| Peroxyesters | 60-120°C | Polyethylene, Polystyrene wikipedia.org |

Emulsion Polymerization Applications

Emulsion polymerization is a technique used to produce polymers in the form of an aqueous dispersion or latex. This process is vital for manufacturing synthetic rubbers, adhesives, and paints. The system typically consists of water, monomer, a surfactant, and a water-soluble initiator. researchgate.net

In this method, the monomer is dispersed in the aqueous phase as droplets stabilized by the surfactant. The water-soluble initiator, which can be a hydroperoxide or an inorganic peroxide like a persulfate salt, decomposes in the aqueous phase to form radicals. alfachemic.com These radicals initiate polymerization in the aqueous phase or within the surfactant micelles that have absorbed monomer molecules. This process leads to the formation of stable polymer particles dispersed in water. researchgate.net Peroxide initiators that possess some water solubility, or those used in redox systems that can be activated at lower temperatures, are particularly suitable for emulsion polymerization. alfachemic.com

Oxidant in Specific Organic Transformations

The peroxide functional group is a powerful oxidant, capable of inserting an oxygen atom into other molecules. This reactivity is harnessed in several important synthetic transformations, allowing for the conversion of various functional groups under relatively mild conditions. global-talke.com

Baeyer-Villiger Oxidation and Analogous Rearrangements

The Baeyer-Villiger oxidation is a classic organic reaction that converts ketones into esters, or cyclic ketones into lactones, using a peroxide or a peroxyacid as the oxidant. wikipedia.orgchemistnotes.com First reported in 1899, this reaction remains a powerful tool for synthesizing complex molecules, including many natural products. nih.gov

The reaction mechanism involves the following key steps:

Protonation of the Carbonyl: An acid catalyst protonates the carbonyl oxygen of the ketone, making the carbonyl carbon more electrophilic. chemistnotes.com

Nucleophilic Attack: The peroxide attacks the activated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.orgjk-sci.com

Rearrangement: In a concerted step, one of the alkyl or aryl groups attached to the original carbonyl carbon migrates to the adjacent oxygen atom of the peroxide group, while simultaneously cleaving the weak O-O bond. This migration is the rate-determining step. wikipedia.org

Product Formation: The resulting intermediate collapses to form the final ester or lactone product. nrochemistry.com

A crucial aspect of the Baeyer-Villiger oxidation is its regioselectivity, which is determined by the migratory aptitude of the groups attached to the ketone. The group that is better able to stabilize a positive charge will preferentially migrate. jk-sci.commychemblog.com

| Migratory Aptitude of Organic Groups (Highest to Lowest) |

| Tertiary alkyl |

| Cyclohexyl ~ Secondary alkyl ~ Benzyl ~ Phenyl |

| Primary alkyl |

| Cyclopropyl |

| Methyl |

This table presents the general order of migratory aptitude for various substituents in the Baeyer-Villiger oxidation. jk-sci.commychemblog.com

Selective Oxidation of Various Organic Substrates

Peroxides are effective reagents for the selective oxidation of a range of organic functional groups. A primary application is the oxidation of alcohols. iau.ir Under controlled conditions, primary alcohols can be oxidized to aldehydes, while secondary alcohols are converted to ketones. iau.irresearchgate.net

The use of hydrogen peroxide, often in conjunction with a catalyst, is considered a "green" oxidation method because the only byproduct is water. mdpi.comcardiff.ac.uk This approach offers high selectivity and avoids the use of heavy metal oxidants like chromates or permanganates. cardiff.ac.uk Vanadium and other transition metal complexes can catalyze the oxidation of alcohols using peroxides, enabling the reaction to proceed efficiently. researchgate.netmpg.de The selective oxidation of alcohols is a fundamental transformation in organic synthesis, as the resulting aldehydes and ketones are versatile intermediates for creating more complex molecules. mdpi.com

Precursor or Intermediate in the Synthesis of Complex Organic Molecules

Beyond their direct roles as initiators and oxidants, organic peroxides like 1,1'-Peroxydi(ethan-1-ol) can also serve as critical intermediates or precursors in multi-step synthetic pathways.

The products derived from peroxide-mediated reactions are often valuable building blocks for further transformations. For instance, the lactones produced via the Baeyer-Villiger oxidation are key structural motifs found in many biologically active natural products, and this reaction is frequently a crucial step in their total synthesis. nih.gov

Furthermore, organic peroxides can be formed in situ as transient intermediates. A notable example is the ozonolysis of alkenes, which proceeds through the formation of stabilized Criegee intermediates. nih.gov These intermediates can react with other molecules, such as carboxylic acids, to form various organic peroxides, which can then be isolated or used in subsequent synthetic steps. nih.gov

In some cases, the peroxide functional group is intentionally installed in a molecule as a precursor to other functionalities. For example, peroxyacetals can react with certain alkenes in the presence of a Lewis acid to generate new carbon-carbon bonds, leading to the synthesis of more complex peroxy-containing compounds like allylated peroxides or peroxyketones. nih.gov These reactions demonstrate the utility of the peroxide group as a handle for constructing intricate molecular architectures.

Catalytic Roles and Mechanisms in Chemical Processes

The utility of 1,1'-Peroxydi(ethan-1-ol) in chemical synthesis is primarily derived from its function as a radical initiator. The inherent instability of the peroxide bond (O-O) makes the molecule susceptible to decomposition, which generates reactive radical species. These radicals can initiate or participate in a variety of chemical transformations.

The principal mechanism underlying the catalytic activity of 1,1'-Peroxydi(ethan-1-ol) is the homolytic cleavage of the peroxide bond. This process is typically induced by heat or light, leading to the formation of two 1-hydroxyethoxy radicals. This initial step is crucial as it provides the free radicals necessary to propagate further reactions. Studies on analogous cyclic peroxides support that the initial step in thermal decomposition is the unimolecular cleavage of the O-O bond to form an intermediate biradical, underscoring the radical-based decomposition mechanism common to such compounds conicet.gov.arresearchgate.net.

Once formed, the 1-hydroxyethoxy radical can undergo subsequent reactions, leading to a cascade of radical processes. Research on the decomposition of adducts formed from acetaldehyde (B116499) and peroxides demonstrates that these intermediates can produce a variety of radicals and oxidized products nih.gov. The decomposition can proceed without the requirement for metal ions nih.gov. The 1-hydroxyethoxyl radical can undergo β-scission and 1,2-shift reactions, yielding different radical species and stable molecules nih.gov.

The key radicals generated during the decomposition process are pivotal to the compound's role in synthesis.

Table 1: Key Radical Species from the Decomposition of 1,1'-Peroxydi(ethan-1-ol) Intermediates

| Radical Species | Chemical Formula | Role in Synthesis |

| 1-Hydroxyethoxy Radical | CH₃CH(OH)O• | Primary radical from O-O bond cleavage |

| Acetyl Radical | CH₃CO• | Formed from subsequent reactions of the primary radical nih.gov |

| Methyl Radical | •CH₃ | Generated from the decomposition of the acetyl radical nih.gov |

These radicals, particularly the methyl and acetyl radicals, can initiate polymerization reactions or participate in various organic transformations. The formation of these specific radicals was detected and quantified using electron paramagnetic resonance (EPR) spectroscopy in conjunction with spin traps nih.gov.

The subsequent reactions of these radicals lead to the formation of stable oxidized products. The analysis of reaction mixtures has identified several key products, confirming the proposed mechanistic pathways.

Table 2: Stable Products from the Radical-Mediated Decomposition

| Product | Chemical Formula | Formation Pathway |

| Acetate | CH₃COO⁻ | Oxidation product from radical intermediates nih.gov |

| Formate | HCOO⁻ | Oxidation product from radical intermediates nih.gov |

| Carbon Monoxide | CO | Formed from the decomposition of the acetyl radical nih.gov |

The generation of these products highlights the role of 1,1'-Peroxydi(ethan-1-ol) and its decomposition intermediates as oxidizing agents in chemical processes nih.gov. In some contexts, derivatives of related 1,1-dihydroperoxides can also undergo fragmentation to produce singlet oxygen, a potent and selective oxidizing agent nih.gov. This potential pathway further expands the scope of the compound's application in oxidative chemical synthesis.

Future Directions and Emerging Research Avenues for 1,1 Peroxydi Ethan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of organic peroxides, particularly those with functional groups like 1,1'-Peroxydi(ethan-1-ol), presents a significant challenge due to the inherent instability of the peroxide bond. rsc.org Traditional methods often rely on the acid-catalyzed reaction of carbonyl compounds with hydrogen peroxide. researchgate.netresearchgate.net For 1,1'-Peroxydi(ethan-1-ol), a potential route could involve the controlled peroxidation of acetaldehyde (B116499). However, such reactions can be difficult to manage and may lead to a mixture of products, including the corresponding geminal bishydroperoxide. researchgate.netacs.org

Future research should prioritize the development of more selective and sustainable synthetic methodologies. This could include:

Enzymatic Synthesis: The use of enzymes, such as alcohol oxidase from Pichia pastoris, has been shown to convert ethanol (B145695) to acetaldehyde and hydrogen peroxide. nih.gov Exploring enzymatic or chemo-enzymatic strategies could offer a highly selective and environmentally benign route to 1,1'-Peroxydi(ethan-1-ol) under mild conditions.

Catalytic Aerobic Oxidation: Direct aerobic oxidation of ethanol or acetaldehyde using novel catalysts could provide a more atom-economical approach. Research into catalysts that can facilitate the controlled formation of the peroxide bond from atmospheric oxygen is a promising area.

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This precision is particularly beneficial for managing hazardous peroxide-forming reactions, potentially leading to higher yields and improved safety.

Photochemical Synthesis: The photooxygenation of substrates like diethyl ether is known to produce hydroperoxides through a radical process. wikipedia.org Investigating photochemical routes for the synthesis of 1,1'-Peroxydi(ethan-1-ol) could provide an alternative, light-driven method.

Advanced Mechanistic Investigations Utilizing In Situ Techniques and Time-Resolved Spectroscopy

A thorough understanding of the formation and decomposition mechanisms of 1,1'-Peroxydi(ethan-1-ol) is crucial for its safe handling and effective application. The presence of both a peroxide linkage and hydroxyl groups suggests a complex reactivity profile. Advanced spectroscopic techniques that allow for real-time monitoring of reactions are essential for elucidating these mechanisms.

Future mechanistic studies should leverage:

In Situ Spectroscopy: Techniques such as in situ Raman and infrared (IR) spectroscopy can provide invaluable information about the formation of peroxide species on catalyst surfaces or in solution. rsc.orgeurekalert.orgresearchgate.net For instance, in situ Raman spectroscopy has been used to study the photo-induced formation of peroxide ions on metal oxides. rsc.orgcjcatal.comnih.gov Applying these techniques to the synthesis of 1,1'-Peroxydi(ethan-1-ol) could help identify key intermediates and transition states.

Time-Resolved Spectroscopy: Ultrafast spectroscopic methods, such as pump-probe spectroscopy, can be employed to study the dynamics of the peroxide bond cleavage. This would provide insights into the primary photochemical and photophysical processes that occur upon excitation.

Isotopic Labeling Studies: Using isotopically labeled precursors, such as ¹⁸O-labeled hydrogen peroxide or acetaldehyde, can help trace the origin of the atoms in the final product and its decomposition fragments, providing definitive evidence for proposed reaction pathways. cjcatal.com

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model the reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental findings.

By combining these advanced techniques, a comprehensive picture of the kinetic and thermodynamic parameters governing the chemistry of 1,1'-Peroxydi(ethan-1-ol) can be developed.

Integration of Machine Learning and Artificial Intelligence in Peroxide Chemistry Research

The complexity of peroxide reactions makes them an ideal area for the application of machine learning (ML) and artificial intelligence (AI). These computational tools can accelerate the discovery and optimization of new chemical processes.

Key areas for the integration of ML and AI in the study of 1,1'-Peroxydi(ethan-1-ol) include:

Reaction Mechanism Elucidation: Deep neural networks can be trained on kinetic data to automatically classify reaction mechanisms, even for complex systems that are difficult to analyze manually. nih.gov This approach could be used to rapidly screen potential synthetic routes and identify the most plausible mechanisms for the formation and decomposition of 1,1'-Peroxydi(ethan-1-ol). catalysis.blogarxiv.orgchemrxiv.org

Prediction of Properties and Reactivity: ML models can be developed to predict the stability, reactivity, and other physicochemical properties of peroxides based on their molecular structure. This would allow for the virtual screening of novel peroxide compounds with desired characteristics.

Optimization of Synthesis: AI-driven platforms can be used to optimize reaction conditions for the synthesis of 1,1'-Peroxydi(ethan-1-ol), leading to improved yields and selectivity while minimizing experimental effort.

Automated Reaction Network Generation: Informatics-based tools can generate exhaustive reaction networks for complex chemical transformations, which can then be analyzed using ML-based thermochemistry calculations to identify the most plausible pathways. acs.org

The synergy between experimental work and computational modeling will be instrumental in advancing the field of peroxide chemistry.

Exploration of New Chemical Applications in Advanced Materials Science

The bifunctional nature of 1,1'-Peroxydi(ethan-1-ol), with its reactive peroxide bond and two hydroxyl groups, makes it a potentially valuable building block in materials science. numberanalytics.com The peroxide group can act as a source of free radicals for polymerization initiation or crosslinking, while the hydroxyl groups can be used for further functionalization or to improve properties like solubility and adhesion.

Future research into the applications of 1,1'-Peroxydi(ethan-1-ol) in advanced materials could focus on:

Functional Polymers: This compound could be used as a difunctional initiator in free-radical polymerization to synthesize polymers with peroxide linkages in the backbone. nih.govnumberanalytics.com These polyperoxides are known to be degradable, which could be advantageous for creating materials with controlled lifetimes. nih.gov The hydroxyl groups would also be available for post-polymerization modification.

Degradable Gels and Networks: By incorporating 1,1'-Peroxydi(ethan-1-ol) into polymer networks, it is possible to create degradable gels and crosslinked materials. nih.gov The degradation can be triggered by stimuli such as heat or UV light, which cleave the peroxide bond. nih.gov

Surface Modification: The hydroxyl groups can be used to graft the peroxide onto surfaces, creating a reactive coating. This could be used to initiate "grafting-from" polymerization to create polymer brushes or to modify the surface properties of materials.

Self-Curing Materials: Organic peroxides are used as oxidizing agents in redox-initiated self-curing systems, such as in dental materials. rsc.orgresearchgate.net The unique structure of 1,1'-Peroxydi(ethan-1-ol) could offer new possibilities in the formulation of such materials.